Potassium silver cyanide

Electroplating Bath Maintenance Carbonate Tolerance

Select KAg(CN)₂ for maximum bath longevity and deposit quality. Its 50% higher carbonate tolerance (90 g/L vs. 60 g/L for Na systems) reduces downtime, while the [Ag(CN)₂]⁻ complex (K_instability = 8×10⁻²²) ensures adherent, burn-free coatings at high current densities. The low-sulfur chemistry yields anti-tarnish silver for electronics, flatware, and biosensor nanostructures.

Molecular Formula KAg(CN)2
C2AgKN2
Molecular Weight 199 g/mol
CAS No. 506-61-6
Cat. No. B1202052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium silver cyanide
CAS506-61-6
Synonymspotassium dicyanoargentate
potassium silver cyanide
Molecular FormulaKAg(CN)2
C2AgKN2
Molecular Weight199 g/mol
Structural Identifiers
SMILES[C-]#N.[C-]#N.[K+].[Ag+]
InChIInChI=1S/2CN.Ag.K/c2*1-2;;/q2*-1;2*+1
InChIKeyHKSGQTYSSZOJOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 50 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySol in water and alcohol

Potassium Silver Cyanide (CAS 506-61-6): High-Conductivity Silver Electroplating Salt for Industrial Cyanide Baths


Potassium silver cyanide [KAg(CN)₂, CAS 506-61-6] is the primary silver source in industrial cyanide-based electroplating baths. It exists as a white crystalline solid (density 2.36 g/cm³) and consists of K⁺ cations paired with the linear [Ag(CN)₂]⁻ complex anion [1]. The compound forms upon treatment of virtually any silver salt with two equivalents of potassium cyanide, producing a water-soluble coordination complex with an extremely low dissociation constant that substantially depresses the silver electrode potential [2]. In commercial practice, it has replaced silver nitrate, silver chloride, and silver carbonate as the preferred silver salt for electroplating due to its ability to deliver uniform, adherent silver deposits under a wide range of operating current densities [3].

Why Potassium Silver Cyanide Cannot Be Readily Substituted by Sodium or Nitrate Alternatives in Critical Silver Plating


Potassium silver cyanide delivers quantifiably superior electroplating performance compared to both sodium-based cyanide salts and non-cyanide silver salts. Potassium-based cyanide electrolytes exhibit approximately 50% higher carbonate tolerance (90 g/L vs. 60 g/L for sodium systems) before deposit roughness occurs [1], and potassium salts provide higher electrical conductivity than sodium salts, enabling operation at greater current densities without burning [2]. Furthermore, the cyanide complex [Ag(CN)₂]⁻ yields adherent, cohesive silver deposits, whereas silver nitrate produces rough, poorly adherent films that can be easily removed by abrasion [3]. Direct substitution of these alternatives compromises bath stability, coating adhesion, and process latitude.

Quantitative Differentiation of Potassium Silver Cyanide Versus Closest Analogs: Head-to-Head Plating Performance Data


Carbonate Tolerance in Cyanide Silver Baths: KAg(CN)₂ Enables 50% Higher Allowable Carbonate Concentration Than Sodium Systems

During extended operation, cyanide electroplating baths accumulate carbonate from atmospheric CO₂ absorption. In sodium-based systems, sodium carbonate concentrations exceeding 60 g/L cause silver deposits to become rough and crystalline. In contrast, potassium-based systems using KAg(CN)₂ tolerate potassium carbonate concentrations up to 90 g/L without detrimental effects on deposit quality [1]. This difference is also corroborated by independent sources noting that sodium carbonate causes roughness above approximately 50 g/L, while potassium carbonate remains non-problematic up to about 100 g/L [2].

Electroplating Bath Maintenance Carbonate Tolerance

Electrolyte Conductivity and Current Density Capability: Potassium Baths Outperform Sodium Baths

Potassium-based cyanide silver plating electrolytes exhibit higher electrical conductivity than sodium-based electrolytes. This conductivity advantage enables potassium baths to operate at higher current densities without deposit burning, and extends the usable current density range compared to sodium systems [1]. The higher conductivity of potassium salts is a well-established property that allows smaller voltage drops across the bath and more uniform current distribution [2].

Electroplating Conductivity Current Density

Deposit Structure and Adhesion: Cyanide Complex [Ag(CN)₂]⁻ Delivers Coherent Coatings Whereas Nitrate Produces Poorly Adherent Films

Silver deposition from KAg(CN)₂-based cyanide baths produces uniform, strongly adherent silver coatings. In contrast, silver nitrate electrolytes result in rough films with poor adhesion that can be easily removed by abrasion or physical wear [1]. The cyanide complex [Ag(CN)₂]⁻, with its extremely low dissociation constant (K_instability = 8×10⁻²²), ensures that silver ions are not freely available for diffusion-controlled deposition. This prevents preferential deposition on exposed surfaces and produces a more uniform, cohesive deposit [2]. Nitrate systems lack this complexation, leading to uncontrolled, rough deposition.

Electroplating Adhesion Coating Quality

Sulfur Content and Anti-Tarnishing Performance: Potassium Salts Reduce Sulfur Impurities Versus Sodium Salts

Potassium salts used in cyanide silver plating contain significantly lower sulfur impurities than sodium salts. This reduced sulfur content in the electrolyte translates directly to lower sulfur incorporation in the deposited silver layer, which improves the anti-tarnishing (anti-discoloration) performance of the silver coating [1]. When lower-purity sodium salts are used, sulfur impurities can react with silver in solution, causing the entire electrolyte to turn gray-black and disrupting normal electroplating operations.

Electroplating Purity Anti-Tarnishing

Silver Plating Bath Composition and Performance: Optimized KCN:KAg(CN)₂ Ratio for Bright, Uniform Deposits

Experimental optimization of cyanide silver plating baths containing KAg(CN)₂ has established a critical relationship between silver complex and free cyanide concentration. With AgCN fixed at 1.5 g/L, a KCN concentration of 80 g/L (corresponding to an AgCN:KCN ratio of 3:160) yields bright, fine-grained silver deposits with ideal white appearance [1]. Below this KCN concentration, deposits become hazy and lack brightness; above this concentration, deposits become yellow [1]. A separate patent formulation specifies 3-6 vol% silver potassium cyanide with 10-20 vol% potassium cyanide, demonstrating operational stability at 15-25 °C with consistent surface quality [2].

Electroplating Bath Formulation Brightness

Bath Stability and Impurity Tolerance: Free Cyanide in KAg(CN)₂ Baths Complexes Metallic Impurities to Extend Service Life

The free cyanide present in KAg(CN)₂-based plating baths serves a dual role beyond conductivity: it complexes metallic impurities (particularly copper and nickel ions) that inevitably accumulate in the bath through displacement reactions between the substrate and plating solution. Without this complexation, these impurities would precipitate silver from solution and degrade deposit quality. The cyanide-based system's ability to sequester these contaminants ensures consistent high-quality silver deposits and significantly extended bath service life compared to cyanide-free alternatives, which lack this robust impurity-management capability [1].

Electroplating Bath Stability Impurity Tolerance

Optimal Application Scenarios for Potassium Silver Cyanide Based on Verified Performance Advantages


High-Throughput Industrial Silver Electroplating Requiring Extended Bath Life and Minimal Maintenance

Potassium silver cyanide is the preferred silver source for high-volume electroplating operations where bath longevity and minimal maintenance downtime are critical economic drivers. The 50% higher carbonate tolerance of potassium baths (90 g/L vs. 60 g/L for sodium systems) directly reduces the frequency of bath replacement or carbonate removal treatments [1]. Combined with the system's ability to complex and sequester copper and nickel impurities through free cyanide [2], KAg(CN)₂-based baths deliver consistent deposit quality over extended production runs, lowering total chemical consumption and hazardous waste disposal costs relative to both sodium-based cyanide systems and cyanide-free alternatives.

Electronic Component Silver Plating Where Coating Adhesion and Conductivity Are Critical

In electronics applications—including semiconductor interconnects, printed circuit boards, and electrical contacts—KAg(CN)₂ delivers the strongly adherent, uniform silver coatings essential for reliable performance. Unlike silver nitrate electrolytes that produce rough, poorly adherent films [1], the [Ag(CN)₂]⁻ complex (K_instability = 8×10⁻²²) ensures controlled, uniform deposition with strong substrate adhesion [2]. The higher conductivity of potassium-based electrolytes compared to sodium systems [3] also improves throwing power, enabling uniform plating of complex electronic component geometries.

Decorative Silver Plating Requiring Bright, Tarnish-Resistant Finishes Without Mechanical Polishing

For decorative applications on flatware, jewelry, and ornamental items, KAg(CN)₂-based baths formulated with appropriate free cyanide concentrations (e.g., KCN at 80 g/L with 1.5 g/L AgCN) produce inherently bright, fine-grained, white silver deposits without requiring mechanical polishing [1]. Additionally, the lower sulfur impurity content of potassium salts relative to sodium salts yields silver coatings with improved anti-tarnishing characteristics [2], extending the aesthetic lifetime of plated articles and reducing customer returns due to discoloration.

Nanostructured Noble Metal Film Synthesis for Biosensing and Research Applications

Potassium dicyanoargentate serves as a precursor for electrochemical synthesis of nanostructured silver and silver-gold alloy films for biosensing applications. In one validated protocol, a 30:70% mixture of 50 mM potassium dicyanoaurate(I) and 50 mM potassium dicyanoargentate(I), deposited at −1.0 V for 10 minutes, produces nanoporous gold-silver films optimized for protein immobilization in square wave voltammetry-based enzyme-linked lectinsorbent assays [1]. The well-defined electrochemical behavior of the [Ag(CN)₂]⁻ complex enables precise control over nanostructure morphology and surface area.

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